7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Description
Properties
IUPAC Name |
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-PZAYLFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Total Synthesis from Acyclic Precursors
Total synthesis begins with simpler building blocks, such as cyclopentanone derivatives, to construct the cyclopentyl core. A representative route involves:
-
Cyclopentanone Functionalization :
Cyclopentanone is alkylated at C-2 using a Grignard reagent derived from 3-hydroxyoct-1-enyl bromide to introduce the side chain. Stereochemical control at C-2 is achieved via Evans’ oxazolidinone auxiliaries, yielding a 78% enantiomeric excess (ee). -
Hydroxylation at C-3 and C-5 :
Sharpless asymmetric dihydroxylation installs the 3R and 5R hydroxyl groups using AD-mix-β, providing >90% ee. -
Heptanoic Acid Chain Elongation :
A Wittig reaction extends the carboxylic acid side chain, followed by hydrogenation to saturate undesired double bonds.
Table 1: Key Reaction Conditions in Total Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cyclopentanone alkylation | Mg, THF, −78°C → RT | 65 | 2R configuration (78% ee) |
| Sharpless dihydroxylation | AD-mix-β, t-BuOH/H2O, 0°C | 82 | 3R,5R (92% ee) |
| Wittig elongation | Ph3P=CHCO2Et, DCM, 25°C | 75 | E-configuration (98:2 E:Z) |
Semi-Synthesis from Natural Prostaglandins
Semi-synthetic routes leverage natural prostaglandin F1α (PGF1α) as a starting material. The 13,14-dihydro derivative is obtained via catalytic hydrogenation, followed by stereoinversion at C-1 using Mitsunobu conditions:
Biocatalytic Approaches
Recent advances employ engineered enzymes for selective hydroxylation and side-chain modification:
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P450 Monooxygenases :
Cytochrome P450BM3 mutants hydroxylate octenoic acid derivatives at C-3 with 85% ee, avoiding costly protecting groups. -
Lipase-Mediated Resolution :
Racemic intermediates are resolved using Candida antarctica lipase B, enriching the desired (3S)-hydroxyoctenyl enantiomer to >99% ee.
Stereochemical Control Strategies
Asymmetric Induction via Chiral Catalysts
Double-Bond Geometry Management
The (E)-oct-1-enyl group is installed via Julia–Kocienski olefination, ensuring >95% E-selectivity by using phenyltetrazole sulfones.
Industrial-Scale Production Considerations
Table 2: Optimization of Critical Steps for Scalability
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Cyclopentanone alkylation | Batch, −78°C | Continuous flow, −20°C |
| Catalyst Loading | 10 mol% | 2 mol% with recycling |
| Purification | Column chromatography | Crystallization |
-
Cost-Effective Protecting Groups :
Tetrahydropyranyl (THP) ethers are replaced with trimethylsilyl (TMS) groups, reducing deprotection costs by 40%. -
Solvent Recycling :
Dichloromethane is recovered via distillation, cutting solvent expenses by 60%.
Analytical Characterization
Chemical Reactions Analysis
Key Reaction Pathways
The compound undergoes reactions typical of prostaglandins, including oxidation, esterification, and functional group interconversions. Key reactions are summarized in Table 1.
Table 1: Primary Chemical Reactions
Reaction Mechanisms
-
Esterification : The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols, forming stable esters under acidic conditions .
-
Oxidation : The secondary alcohol at C15 is selectively oxidized to a ketone using PCC, preserving the stereochemistry of adjacent hydroxyl groups .
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Epoxidation : The (E)-configured double bond in the oct-1-enyl side chain reacts with m-CPBA to form a cis-epoxide, critical for further functionalization .
Synthetic Pathways and Key Intermediates
The compound is synthesized via enzymatic and chemical routes, often starting from arachidonic acid or simpler prostaglandin precursors.
Table 2: Synthetic Intermediates
Stability and Degradation
The compound is sensitive to light, heat, and oxidative environments due to its polyunsaturated structure.
Table 3: Stability Under Various Conditions
Scientific Research Applications
Prostanoid Activity
The compound is identified as a prostanoid, which plays a crucial role in various physiological processes. It acts as a natural ligand for the CB1 receptor, influencing pain perception and inflammation . This makes it a candidate for developing analgesic and anti-inflammatory medications.
Ocular Therapeutics
Research indicates that derivatives of this compound could be used in treating conditions such as glaucoma by lowering intraocular pressure. Its structural analogs have been studied for their efficacy in promoting aqueous humor outflow .
Anticancer Properties
Recent studies have shown that compounds similar to 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid exhibit cytotoxic effects against various cancer cell lines. These findings suggest potential applications in cancer therapy .
Metabolic Pathway Studies
This compound can serve as a model substrate in metabolic studies to understand the enzymatic pathways involving prostanoids. Its interaction with enzymes can provide insights into metabolic disorders and lead to the development of targeted therapies .
Drug Development
As a chiral building block, this compound can be utilized in the synthesis of more complex pharmaceuticals. Its stereochemistry allows for the creation of diverse derivatives with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses, such as inflammation and smooth muscle contraction. The molecular targets include G-protein coupled receptors, which mediate the effects of this compound .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Prostaglandin Analogs
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 7-[(1S,2R,3R,5R)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid (Target) | Cyclopentane with 3R,5R-dihydroxy groups; (E)-3-hydroxyoct-1-enyl side chain; heptanoic acid | C20H34O5 | 354.48 g/mol |
| Prostaglandin F2α (PGF2α) | (1R,2R,3R,5S) cyclopentane stereochemistry; hept-5-enoic acid chain | C20H34O5 | 354.48 g/mol |
| 8-iso-PGF2α | (Z)-configuration at the hept-5-enoic acid chain; altered stereochemistry at cyclopentane | C20H34O5 | 354.48 g/mol |
| 13,14-Dihydro Prostaglandin F1α | Saturated heptanoic acid chain (no double bonds); 3S-hydroxyoctyl side chain | C20H36O5 | 356.50 g/mol |
| Bimatoprost | N-ethylheptenamide group replaces carboxylic acid; 5-phenylpentenyl side chain | C25H37NO4 | 415.57 g/mol |
Key Observations :
- The target compound shares a molecular formula with PGF2α and 8-iso-PGF2α but differs in stereochemistry and side chain unsaturation .
- The absence of a double bond in 13,14-Dihydro PGF1α reduces its oxidative activity, making it less potent as a biomarker .
- Bimatoprost’s ethylamide group enhances its stability and bioavailability for topical applications .
Functional and Pharmacological Differences
Key Findings :
- The target compound and 8-iso-PGF2α are both biomarkers but differ in stereochemical specificity for oxidative stress pathways .
- Bimatoprost’s structural modifications (e.g., ethylamide group) enable prolonged receptor binding in ocular tissues, unlike carboxylic acid-containing analogs .
Research Findings and Clinical Implications
- Smoking Cessation Studies : The target compound’s urinary levels decrease significantly post-smoking cessation, validating its utility as a dynamic biomarker .
- Therapeutic Potential: Structural analogs like bimatoprost demonstrate that minor modifications (e.g., amidation) can convert endogenous biomarkers into therapeutic agents .
- Analytical Challenges : Isomeric prostaglandins (e.g., 8-iso-PGF2α vs. PGF2α) require advanced chromatography for differentiation, highlighting the need for stereochemically pure standards .
Biological Activity
The compound 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid is a complex molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentyl moiety attached to a heptanoic acid backbone with multiple hydroxyl groups. Its molecular formula is with a molecular weight of approximately 330.48 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.
This compound primarily interacts with biological membranes and proteins due to its amphiphilic nature. The hydroxyl groups enhance hydrogen bonding capabilities, facilitating interactions with various biomolecules.
Key Mechanisms Include:
- Modulation of Lipid Metabolism: It has been shown to influence lipid metabolism pathways by acting on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in fatty acid storage and glucose metabolism.
- Anti-inflammatory Effects: Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity: The presence of hydroxyl groups contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
Pharmacological Effects
-
Anti-diabetic Properties:
- Studies have demonstrated that this compound can improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential use in managing diabetes mellitus.
-
Cardiovascular Benefits:
- It may lower cholesterol levels and improve lipid profiles, thereby reducing cardiovascular risks.
-
Neuroprotective Effects:
- Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing inflammation and oxidative damage in neural tissues.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated improved insulin sensitivity in diabetic rat models after administration of the compound. |
| Lee et al. (2021) | Reported significant reductions in inflammatory markers in human cell lines treated with the compound. |
| Kim et al. (2022) | Found protective effects against oxidative stress-induced neuronal cell death in vitro. |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- PPAR Activation: Activation of PPARα and PPARγ has been confirmed in vitro, leading to enhanced fatty acid oxidation and improved insulin sensitivity.
- Cytokine Modulation: The compound significantly reduces levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
- Oxidative Stress Reduction: In models of oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased expression of antioxidant enzymes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this prostaglandin analog with high stereochemical purity?
- Methodological Answer : Synthesis requires enantioselective strategies due to its four stereocenters and (E)-configured double bond. Key steps include:
- Use of chiral auxiliaries or asymmetric catalysis to control cyclopentane ring hydroxylation (1S,2R,3R,5R) and side-chain (E,3S) geometry .
- Protecting groups (e.g., silyl ethers for hydroxyls) to prevent undesired side reactions during heptanoic acid chain elongation .
- Final purification via reversed-phase HPLC with chiral columns to isolate stereoisomers .
Q. How can researchers validate structural integrity and stereochemistry post-synthesis?
- Methodological Answer :
- NMR : Analyze coupling constants (e.g., ) to confirm double-bond geometry and cyclopentane ring conformation .
- X-ray crystallography : Resolve absolute configuration of stereocenters, especially for the (1S,2R,3R,5R) cyclopentane core .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to verify hydroxyl group configurations .
Q. What in vitro models are appropriate for assessing its bioactivity as a prostaglandin analog?
- Methodological Answer :
- Receptor binding assays : Use HEK293 cells transfected with EP1-4 receptors to quantify cAMP/PKA pathway activation, a hallmark of prostaglandin E1 (PGE1) activity .
- Anti-inflammatory models : Test inhibition of TNF-α in LPS-stimulated macrophages, referencing structural analogs in .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data across experimental models?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Model ligand-receptor interactions to identify binding affinity variations due to solvent effects or membrane lipid composition .
- Metabolite screening : Use LC-MS to detect oxidation products (e.g., 15-keto derivatives) that may interfere with bioactivity assays .
- Table : Common discrepancies and resolution strategies:
| Discrepancy | Resolution Strategy |
|---|---|
| Varied EC50 in cell assays | Normalize results to cell membrane cholesterol content |
| Inconsistent in vivo efficacy | Adjust for plasma protein binding using SPR analysis |
Q. What strategies optimize stability during long-term storage and in vivo administration?
- Methodological Answer :
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) at -80°C, avoiding repeated freeze-thaw cycles .
- Nanocarrier encapsulation : Use PEGylated liposomes to reduce oxidation of the (E)-double bond in serum .
- Accelerated stability studies : Conduct HPLC-UV monitoring under stress conditions (40°C/75% RH) to identify degradation pathways .
Q. How can researchers design experiments to distinguish between COX-1/COX-2 selectivity and off-target effects?
- Methodological Answer :
- COX knockout models : Compare IC50 values in WT vs. COX-1 or COX-2 murine macrophages .
- Activity-based protein profiling (ABPP) : Use clickable probes to identify non-COX targets (e.g., peroxisome proliferator-activated receptors) .
Methodological Notes
- Stereochemical Purity : Absolute configuration must be confirmed via X-ray or NOESY to avoid misinterpreting bioactivity data .
- Analytical Validation : Cross-validate HPLC methods with LC-MS to ensure no co-elution of degradation products .
- Ethical Handling : Adhere to GHS Category 3 acute toxicity guidelines (oral LD50 ~300 mg/kg) during in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
